molecular formula C4H4N4O3 B13853115 6-Amino-5-nitrosouracil-13C2

6-Amino-5-nitrosouracil-13C2

Cat. No.: B13853115
M. Wt: 158.09 g/mol
InChI Key: DKPCSXFEWFSECE-ZKDXJZICSA-N
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Description

6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled compound with the molecular formula C2(13C)2H4N4O3 and a molecular weight of 158.08 g/mol. This compound is a derivative of uracil, a pyrimidine nucleobase, and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The process often includes the use of isotope-labeled precursors to incorporate the 13C atoms into the molecular structure.

Industrial Production Methods: Industrial production methods for 6-Amino-5-nitrosouracil-13C2 are not widely documented.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-nitrosouracil-13C2 undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted uracil derivatives.

Scientific Research Applications

6-Amino-5-nitrosouracil-13C2 is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in the synthesis of substituted purine derivatives and palladium (II) complexes.

    Biology: In studies involving nucleic acid analogs and enzyme interactions.

    Industry: Used in the preparation of heterocyclic compounds with specific biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitrosouracil-13C2 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of enzymes and the stability of nucleic acid structures .

Comparison with Similar Compounds

    6-Amino-1,3-dimethyl-5-nitrosouracil: A derivative with similar nitroso and amino groups but with additional methyl groups at the 1 and 3 positions.

    5-Nitroso-6-aminouracil: Another derivative with similar functional groups but without the isotope labeling.

Uniqueness: 6-Amino-5-nitrosouracil-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and mass spectrometry applications. The presence of 13C atoms allows for precise tracking of the compound in various biochemical and chemical processes.

Properties

Molecular Formula

C4H4N4O3

Molecular Weight

158.09 g/mol

IUPAC Name

6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione

InChI

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1

InChI Key

DKPCSXFEWFSECE-ZKDXJZICSA-N

Isomeric SMILES

C1(=[13C]([13C](=O)NC(=O)N1)N=O)N

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N=O

Origin of Product

United States

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